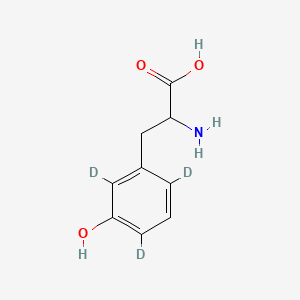

DL-m-Tyrosine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

2-amino-3-(2,4,6-trideuterio-3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/i2D,3D,4D |

InChI Key |

JZKXXXDKRQWDET-NRUYWUNFSA-N |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1CC(C(=O)O)N)[2H])O)[2H] |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to DL-m-Tyrosine-d3 for Researchers and Drug Development Professionals

An In-depth Examination of a Key Isotopic Standard for Oxidative Stress and Amino Acid Metabolism Research

DL-m-Tyrosine-d3 is the deuterium-labeled form of DL-m-Tyrosine, a non-proteinogenic amino acid isomer of the more common L-tyrosine. This isotopically labeled compound serves as a critical internal standard for the accurate quantification of m-tyrosine in various biological matrices. The presence and concentration of m-tyrosine are increasingly recognized as a significant biomarker for oxidative stress, making this compound an indispensable tool in research fields such as aging, neurodegenerative diseases, and cancer. This technical guide provides a comprehensive overview of this compound, its properties, relevant biological pathways, and its application in experimental research.

Core Concepts and Applications

This compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The incorporation of three deuterium atoms results in a molecule that is chemically identical to endogenous m-tyrosine but has a distinct, higher mass. This mass difference allows for its precise differentiation and quantification in complex biological samples, correcting for variations in sample preparation and instrument response.

The significance of measuring m-tyrosine stems from its formation under conditions of oxidative stress. Hydroxyl radicals can attack the amino acid phenylalanine, leading to the formation of tyrosine isomers, including m-tyrosine and o-tyrosine.[1][2] Unlike p-tyrosine, which is a fundamental building block of proteins and a precursor to key signaling molecules, m-tyrosine is not typically incorporated into proteins through the standard genetic code. However, there is evidence that m-tyrosine can be mistakenly incorporated into proteins in place of phenylalanine, potentially leading to protein misfolding and cellular toxicity.[3][4]

Quantitative Data

The physical and chemical properties of this compound are largely comparable to its non-deuterated counterpart, DL-m-Tyrosine. The primary difference lies in its molecular weight due to the presence of three deuterium atoms.

| Property | Value (DL-m-Tyrosine) | Value (this compound) | Reference |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₈D₃NO₃ | |

| Molecular Weight | 181.19 g/mol | 184.21 g/mol | |

| Appearance | White to off-white crystalline powder | Off-white to light yellow solid | |

| Melting Point | ≥300 °C (decomposes) | Not explicitly available, expected to be similar to the non-deuterated form. | |

| Solubility | Soluble in water. | Expected to have similar solubility to the non-deuterated form. | |

| CAS Number (unlabeled) | 556-03-6 | 73036-42-7 |

Biological Pathways and Significance

Unlike p-tyrosine, m-tyrosine is not a substrate for the major signaling pathways involving tyrosine kinases. Its biological relevance is primarily linked to oxidative stress and its subsequent metabolic fate.

Formation of m-Tyrosine via Oxidative Stress

The primary pathway for the formation of m-tyrosine in vivo is the hydroxylation of phenylalanine by hydroxyl radicals, a highly reactive oxygen species. This non-enzymatic reaction is a hallmark of oxidative stress.

Potential Cytotoxicity of m-Tyrosine

Emerging evidence suggests that m-tyrosine is not merely a passive biomarker of oxidative stress but may actively contribute to cellular damage. One proposed mechanism is its misincorporation into proteins in place of phenylalanine by phenylalanyl-tRNA synthetase. This can lead to the synthesis of aberrant proteins with altered structure and function, potentially triggering cellular stress responses and apoptosis.

Metabolic Detoxification of m-Tyrosine

Cells may possess mechanisms to mitigate the harmful effects of m-tyrosine. The enzyme tyrosine aminotransferase has been shown to metabolize m-tyrosine, potentially serving as a detoxification pathway. This suggests a role for this enzyme in the cellular response to oxidative stress.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry. Below is a representative workflow for the analysis of m-tyrosine in a biological sample, such as plasma or tissue homogenate.

Representative Workflow for LC-MS/MS Analysis

Detailed Methodologies

1. Sample Preparation

-

Objective: To extract amino acids from the biological matrix and remove interfering substances, primarily proteins.

-

Protocol:

-

Thaw the biological sample (e.g., plasma, tissue homogenate) on ice.

-

To a 100 µL aliquot of the sample, add a known concentration of this compound internal standard solution.

-

Add 3 volumes of ice-cold acetonitrile or 10% trichloroacetic acid (TCA) to precipitate proteins.

-

Vortex the mixture thoroughly for 30 seconds.

-

Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the amino acids and the internal standard.

-

The supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate m-tyrosine from other compounds in the sample and quantify it using its deuterated internal standard.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatography:

-

Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like amino acids.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both endogenous m-tyrosine and the deuterated internal standard.

-

Example Transitions (to be optimized for the specific instrument):

-

m-Tyrosine: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 136.1

-

This compound: Precursor ion (Q1) m/z 185.1 -> Product ion (Q3) m/z 139.1

-

-

-

3. Data Analysis

-

Objective: To calculate the concentration of endogenous m-tyrosine in the original sample.

-

Method:

-

Generate a calibration curve using known concentrations of unlabeled m-tyrosine standard spiked with a constant concentration of this compound.

-

For each sample, determine the peak area ratio of the endogenous m-tyrosine to the this compound internal standard.

-

Calculate the concentration of m-tyrosine in the sample by interpolating its peak area ratio on the calibration curve.

-

Synthesis of this compound

Representative Synthesis Protocol (Conceptual)

-

Starting Material: DL-m-Tyrosine.

-

Deuteration Reagent: Deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).

-

Procedure: a. DL-m-Tyrosine is dissolved in a solution of D₂SO₄ in D₂O. b. The mixture is heated under reflux for an extended period (e.g., 48 hours) to facilitate the exchange of the protons on the aromatic ring and the alpha- and beta-carbons with deuterium from the solvent. c. The reaction is then cooled, and the deuterated product is precipitated by adjusting the pH. d. The product is collected by filtration, washed with D₂O, and dried. e. The level of deuterium incorporation can be confirmed by mass spectrometry and NMR spectroscopy.

Conclusion

This compound is a vital tool for researchers and drug development professionals investigating the role of oxidative stress in health and disease. Its use as an internal standard enables the accurate and precise quantification of m-tyrosine, a key biomarker of oxidative damage. Understanding the formation, potential toxicity, and metabolic fate of m-tyrosine provides valuable insights into the complex interplay between oxidative stress, protein integrity, and cellular homeostasis. The methodologies outlined in this guide provide a framework for the effective application of this compound in advancing our understanding of these critical biological processes.

References

- 1. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]

DL-m-Tyrosine-d3 chemical properties

An In-depth Technical Guide to DL-m-Tyrosine-d3

Introduction

This compound is the deuterated form of DL-m-Tyrosine, a non-proteinogenic amino acid. The "m" signifies that the hydroxyl group is at the meta-position (position 3) of the phenyl ring, distinguishing it from the more common L-Tyrosine where the hydroxyl group is at the para-position. The "-d3" indicates the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This isotopic labeling makes this compound a valuable tool in various research applications, particularly as an internal standard for quantitative analysis using mass spectrometry or NMR.[1] Its chemical stability and ability to act as a free radical scavenger also make it a subject of interest in biochemical studies.[2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its application in experimental settings, influencing factors such as solubility and storage conditions.

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-3-(3-hydroxyphenyl)propanoic acid-d3 | [3][4] |

| CAS Number | 73036-42-7 | [1] |

| Molecular Formula | C₉H₈D₃NO₃ | |

| Molecular Weight | 184.21 g/mol | |

| Appearance | White to off-white or light beige crystalline powder. | |

| Solubility | Soluble in water. Slightly soluble in DMSO and PBS (pH 7.2). Soluble in 1 M HCl (12.5 mg/mL). | |

| Storage Temperature | Store at room temperature (10°C - 25°C) or at -20°C for long-term stability. | |

| InChI Key | JZKXXXDKRQWDET-UHFFFAOYSA-N (for non-deuterated form) | |

| SMILES | OC(C(N)CC1=CC(O)=CC=C1)=O (for non-deuterated form) |

Applications in Research and Drug Development

This compound's primary utility in research stems from its isotopic labeling.

-

Internal Standard: It is frequently used as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The known concentration of the deuterated standard allows for precise quantification of the non-deuterated analyte in a sample.

-

Tracer in Metabolic Studies: The deuterium label allows researchers to trace the metabolic fate of DL-m-Tyrosine in biological systems. This is crucial for understanding how this amino acid and its derivatives are processed.

-

Pharmacokinetic Studies: Deuteration can alter the pharmacokinetic and metabolic profiles of drugs. Studying compounds like this compound helps in understanding the "kinetic isotope effect," which can be leveraged in drug development to improve a drug's metabolic stability.

-

Neurotransmitter Research: The non-deuterated form, DL-m-Tyrosine, is a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine. The deuterated version can be used in studies focused on the synthesis and metabolism of these crucial signaling molecules.

Experimental Protocols and Analytical Methods

Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for using this compound as an internal standard to quantify its non-deuterated counterpart in a biological sample.

Objective: To determine the concentration of DL-m-Tyrosine in a plasma sample.

Materials:

-

This compound (Internal Standard, IS)

-

DL-m-Tyrosine (Analyte)

-

Plasma sample

-

Acetonitrile (protein precipitation agent)

-

Formic acid

-

Ultrapure water

-

LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

-

Sample Preparation:

-

Spike a known concentration of this compound (e.g., 100 ng/mL) into 100 µL of the plasma sample.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Chromatographic Separation:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

DL-m-Tyrosine: The precursor ion [M+H]⁺ is m/z 182.08. A characteristic product ion is m/z 136.07, resulting from the loss of the carboxyl group.

-

This compound (IS): The precursor ion [M+H]⁺ will be at a higher m/z due to the deuterium atoms. The exact transition would be determined experimentally but would be expected to also show a loss of the carboxyl group.

-

-

-

Quantification:

-

A calibration curve is generated by analyzing samples with known concentrations of the analyte and a fixed concentration of the internal standard.

-

The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

-

The concentration of the analyte in the unknown sample is determined from this calibration curve.

-

NMR Spectroscopy

NMR is used to confirm the structure and isotopic purity of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to be similar to that of DL-m-Tyrosine, but with reduced signal intensity or absence of signals corresponding to the positions of deuterium substitution.

-

¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the aromatic and aliphatic carbons.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei and confirm the locations of isotopic labeling.

A typical procedure involves dissolving the sample in a deuterated solvent (e.g., D₂O) and acquiring the spectrum on a high-field NMR spectrometer.

Metabolic Pathways

This compound is a tool to study the broader pathways of tyrosine metabolism. Tyrosine itself is a non-essential amino acid synthesized from phenylalanine. It is a precursor for several critical biological molecules.

-

Catecholamine Synthesis: Tyrosine is the starting material for the synthesis of catecholamines, a class of neurotransmitters. The enzyme tyrosine hydroxylase converts tyrosine to L-DOPA, which is then converted to dopamine. Dopamine can be further metabolized to norepinephrine and epinephrine. This pathway is fundamental to neurological function.

-

Thyroid Hormone Synthesis: In the thyroid gland, tyrosine residues in the protein thyroglobulin are iodinated to form the precursors of thyroid hormones (thyroxine and triiodothyronine).

-

Melanin Production: Tyrosine is a precursor for melanin, the pigment responsible for skin, hair, and eye color.

-

Catabolism: Tyrosine can be broken down into fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.

The use of isotopically labeled tyrosine, such as this compound, allows for the tracing of these pathways and the quantification of metabolic flux, providing insights into various physiological and pathological states.

References

An In-depth Technical Guide to DL-m-Tyrosine-d3: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of DL-m-Tyrosine-d3, a deuterated analog of the non-proteinogenic amino acid m-tyrosine. This document is intended for researchers, scientists, and professionals in drug development and metabolic research who are interested in the synthesis and application of isotopically labeled compounds for mechanistic and quantitative studies.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of DL-m-Tyrosine, where three hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool for mass spectrometry-based applications, serving as an internal standard for the accurate quantification of unlabeled m-tyrosine in biological samples.[1]

The canonical SMILES representation of this compound is NC(CC1=C([2H])C=C([2H])C(O)=C1[2H])C(O)=O.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈D₃NO₃ | [2] |

| CAS Number | 73036-42-7 | [1] |

| Molecular Weight | 184.21 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Slightly soluble in DMSO and PBS (pH 7.2) | [3] (for unlabeled) |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the deuteration of a tyrosine precursor. A common and effective method is acid-catalyzed hydrogen-deuterium exchange on the aromatic ring. The following protocol is a synthesized methodology based on established deuteration techniques for aromatic amino acids.

Experimental Protocol: Acid-Catalyzed Deuteration

Objective: To synthesize this compound via deuterium exchange on the aromatic ring of DL-m-Tyrosine using deuterated sulfuric acid.

Materials:

-

DL-m-Tyrosine

-

Deuterated sulfuric acid (D₂SO₄, 98% in D₂O)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of DL-m-Tyrosine in 20 mL of a 20% (v/v) solution of deuterated sulfuric acid in deuterium oxide.

-

Deuteration: Heat the mixture to 50°C with continuous stirring under a reflux condenser for 48-72 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The deuterated product will precipitate out of the solution.

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with three portions of cold deuterium oxide (10 mL each) to remove any remaining salts. Subsequently, wash with anhydrous diethyl ether (2 x 15 mL) to remove any organic impurities.

-

Drying: Dry the purified this compound under high vacuum over anhydrous sodium sulfate to a constant weight.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Table 2: Expected Quantitative Data for this compound Synthesis

| Parameter | Expected Value | Notes |

| Yield | 70-85% | Dependent on reaction time and purification efficiency. |

| Deuterium Incorporation | >90% | As determined by mass spectrometry. |

| Purity | >98% | As determined by HPLC and NMR. |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

m-Tyrosine is a non-proteinogenic isomer of tyrosine that can be formed endogenously through the hydroxylation of phenylalanine by hydroxyl radicals, making it a biomarker for oxidative stress. It can also be produced by certain plants and acts as an allelochemical. The toxicity of m-tyrosine is attributed to two main mechanisms: its misincorporation into proteins in place of phenylalanine, leading to altered protein structure and function, and its interference with the metabolism of other amino acids, particularly phenylalanine.

This compound can be used as a tracer to study the metabolic fate and toxicological pathways of m-tyrosine in various biological systems.

m-Tyrosine Metabolic and Toxicity Pathway

Caption: Metabolic formation and toxicity pathways of m-tyrosine.

Experimental Applications and Workflow

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays for the detection of m-tyrosine. This is crucial for studies investigating oxidative stress, neurodegenerative diseases, and other conditions where m-tyrosine levels may be altered.

Experimental Workflow: Quantification of m-Tyrosine in Biological Samples

Objective: To accurately quantify the concentration of m-tyrosine in a biological sample (e.g., plasma, tissue homogenate) using LC-MS/MS with this compound as an internal standard.

Protocol:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To 100 µL of the sample, add a known amount of this compound (e.g., 10 µL of a 1 µg/mL solution).

-

Perform protein precipitation by adding 400 µL of ice-cold methanol.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled m-tyrosine and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (m-tyrosine) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of m-tyrosine in the sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled m-tyrosine and a fixed concentration of the internal standard.

-

Analytical Workflow Diagram

Caption: Workflow for m-tyrosine quantification using an internal standard.

Conclusion

This compound is an indispensable tool for researchers investigating the role of m-tyrosine in biological systems. Its use as an internal standard enables precise and accurate quantification, which is essential for elucidating the mechanisms of oxidative stress and the pathophysiology of related diseases. The synthesis of this labeled compound is achievable through established deuteration methodologies, and its application in LC-MS/MS workflows is straightforward, providing a robust platform for advanced biomedical research.

References

Unraveling Metabolic Perturbations: A Technical Guide to the Mechanism of Action of DL-m-Tyrosine-d3 in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of DL-m-Tyrosine-d3, a deuterated, non-proteinogenic amino acid, in the context of metabolic research. By leveraging its properties as a stable isotope tracer, this compound offers a powerful tool to investigate cellular metabolism, protein synthesis fidelity, and the toxicological effects of unnatural amino acids. This document details the core mechanisms of m-Tyrosine toxicity, presents quantitative data from relevant metabolic studies, outlines detailed experimental protocols for its use, and provides visual representations of key pathways and workflows.

Core Mechanism of Action: A Trojan Horse in Protein Synthesis

The primary mechanism through which m-Tyrosine exerts its effects is by acting as an analogue of L-phenylalanine, leading to its misincorporation into proteins.[1][2][3][4] This process, mediated by Phenylalanyl-tRNA synthetase (PheRS), introduces a structural abnormality into the nascent polypeptide chain. The consequences of this misincorporation are significant, leading to protein misfolding, aggregation, and the induction of cellular stress responses, including the unfolded protein response (UPR) and oxidative stress.[3]

This compound, as a stable isotope-labeled version of m-Tyrosine, allows researchers to trace and quantify these disruptive processes. The deuterium label provides a distinct mass signature that can be detected by mass spectrometry, enabling the precise tracking of m-Tyrosine's journey from uptake to its incorporation into the proteome and its influence on related metabolic pathways.

Quantitative Data from Metabolic Studies

The following tables summarize key quantitative data from studies investigating amino acid metabolism and the effects of metabolic perturbations. While specific data for this compound is limited, these tables provide a framework for the types of quantitative analyses that can be performed using this tracer.

Table 1: Kinetic Parameters for Aminoacyl-tRNA Synthetases

This table presents representative kinetic parameters for Tyrosyl-tRNA synthetase (TyrRS). Similar studies would be conducted to determine the kinetic parameters of Phenylalanyl-tRNA synthetase (PheRS) for m-Tyrosine to quantify their interaction.

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) |

| Tyrosyl-tRNA Synthetase (Wild-Type) | L-Tyrosine | 12 | 38 | 3.17 x 106 |

| Tyrosyl-tRNA Synthetase (Mutant) | L-Tyrosine | 10 | 0.16 | 1.60 x 104 |

Data adapted from studies on Tyrosyl-tRNA synthetase to illustrate the type of kinetic data obtainable.

Table 2: Metabolic Flux in the Phenylalanine-Tyrosine Pathway

This table shows the impact of nitisinone treatment on the serum and urine concentrations of metabolites in the phenylalanine-tyrosine pathway in patients with Alkaptonuria, demonstrating how metabolic fluxes can be quantified.

| Metabolite | Pre-Nitisinone (µmol/24h) | Peri-Nitisinone (µmol/24h) | Fold Change |

| Phenylalanine (Urine) | 35.6 | 40.2 | 1.13 |

| Tyrosine (Urine) | 68.4 | 1846.1 | 26.99 |

| Hydroxyphenylpyruvate (Urine) | 1.8 | 134.1 | 74.50 |

| Hydroxyphenyllactate (Urine) | 11.2 | 1039.6 | 92.82 |

| Homogentisic Acid (Urine) | 18063.0 | 362.5 | 0.02 |

Table 3: Isotope Incorporation into Phenylpropanoids from Labeled Phenylalanine and Tyrosine in Sorghum

This table illustrates the quantification of metabolic flux from stable isotope tracers into downstream metabolites. A similar approach would be used to quantify the flux of this compound into various metabolic pools.

| Metabolite Class | 13C-Phe Flux (Ion Signal x 106) | 13C-Tyr Flux (Ion Signal x 106) |

| Exclusively Phe-Derived | 5.2 | 0.0 |

| Predominantly Phe-Derived | 8.9 | 1.5 |

| Evenly Derived | 12.3 | 10.8 |

| Predominantly Tyr-Derived | 2.1 | 15.6 |

| Exclusively Tyr-Derived | 0.0 | 25.4 |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a stable isotope tracer.

Protocol 1: Cell Culture and Stable Isotope Labeling

-

Cell Culture: Culture cells of interest (e.g., CHO, SH-SY5Y) in a standard growth medium to the desired confluency.

-

Medium Preparation: Prepare a custom labeling medium by using a base medium deficient in L-phenylalanine. Supplement this medium with dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.

-

Labeling: Replace the standard growth medium with the prepared labeling medium supplemented with a known concentration of this compound (e.g., 100 µM).

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 6, 12, 24 hours) to allow for the uptake and metabolism of the tracer.

Protocol 2: Metabolite Extraction

-

Quenching: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

-

Extraction: Add ice-cold 80% methanol to the cells and scrape them from the culture dish.

-

Homogenization: Transfer the cell suspension to a microcentrifuge tube and homogenize using a probe sonicator.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris and proteins.

-

Sample Collection: Collect the supernatant containing the polar metabolites for subsequent analysis.

Protocol 3: Quantification of m-Tyrosine Misincorporation into Proteins

-

Protein Precipitation: After metabolite extraction, wash the protein pellet with 70% ethanol to remove any remaining small molecules.

-

Protein Quantification: Resuspend the protein pellet in a suitable buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Protein Hydrolysis: Hydrolyze a known amount of protein (e.g., 100 µg) in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

-

Sample Preparation: Neutralize the hydrolysate and remove any particulate matter by centrifugation. The sample is now ready for analysis.

-

LC-MS/MS Analysis: Analyze the protein hydrolysate by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the ratio of this compound to L-phenylalanine. This is achieved by monitoring the specific mass transitions for both the labeled and unlabeled amino acids.

Protocol 4: Metabolic Flux Analysis by LC-MS/MS

-

Chromatographic Separation: Separate the metabolites in the extracted samples using a suitable liquid chromatography method, such as reversed-phase or HILIC chromatography.

-

Mass Spectrometry Analysis: Analyze the eluting metabolites using a high-resolution mass spectrometer operating in a targeted or untargeted manner. For targeted analysis, set the instrument to monitor the specific mass-to-charge ratios (m/z) of this compound and its expected downstream metabolites.

-

Data Analysis: Process the raw mass spectrometry data to identify and quantify the isotopologues of m-Tyrosine and other relevant metabolites. The fractional labeling of each metabolite is calculated to determine the contribution of this compound to its synthesis.

-

Flux Calculation: Use metabolic flux analysis software to integrate the isotopic labeling data with a metabolic network model to calculate the rates of metabolic reactions.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound.

Caption: Metabolic Fate of this compound.

Caption: Experimental Workflow for Metabolic Flux Analysis.

References

- 1. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The toxic effects of meta‐tyrosine are related to its misincorporation into the proteome and to altered metabolism in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Use of DL-m-Tyrosine-d3 as a Precursor for In-Vivo Neurotransmitter Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of neurotransmitter dynamics is fundamental to understanding the complexities of neuronal communication and the pathophysiology of neurological and psychiatric disorders. Stable isotope labeling is a powerful technique that allows for the in-vivo tracing of metabolic pathways without the use of radioactive compounds.[1] This technical guide focuses on the application of DL-m-Tyrosine-d3, a deuterium-labeled analog of the amino acid meta-tyrosine, as a precursor for monitoring the synthesis and turnover of key catecholamine neurotransmitters, namely dopamine and norepinephrine.

This document provides an in-depth overview of the principles behind using this compound in neurotransmitter research, detailed experimental protocols for its application, and methods for data analysis and visualization. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this advanced research tool.

Core Principles of Stable Isotope Tracing in Neurotransmitter Research

Stable isotope tracing relies on the introduction of a non-radioactive, isotopically labeled compound into a biological system.[1] This "tracer" is chemically identical to its endogenous counterpart but has a different mass due to the presence of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Analytical techniques such as mass spectrometry can differentiate between the labeled and unlabeled molecules, allowing for the precise tracking of the tracer's metabolic fate.

In the context of neurotransmitter research, administering a labeled precursor like this compound enables the monitoring of its conversion into downstream neurotransmitters. This provides invaluable insights into:

-

Neurotransmitter Synthesis Rates: Quantifying the rate at which new neurotransmitter molecules are synthesized.

-

Neurotransmitter Turnover: Determining the dynamic balance between synthesis, release, and degradation of neurotransmitters.

-

Pathway Dynamics: Investigating how various physiological states, pharmacological interventions, or disease models affect neurotransmitter pathways.

The Role of this compound as a Neurotransmitter Precursor

This compound serves as an effective precursor for tracing the catecholamine synthesis pathway. While L-tyrosine is the natural precursor for catecholamines, m-tyrosine can also be hydroxylated by tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, to form 3,4-dihydroxyphenylalanine (DOPA), which is then converted to dopamine.[2] The presence of deuterium atoms on the this compound molecule allows for the differentiation of newly synthesized deuterated dopamine (dopamine-d2) and norepinephrine (norepinephrine-d2) from their endogenous, unlabeled counterparts.

Catecholamine Biosynthesis Pathway

The enzymatic conversion of tyrosine to epinephrine is a fundamental pathway in neurobiology.

Quantitative Data on Neurotransmitter Turnover

Table 1: Example of Unlabeled L-Tyrosine Effects on Catecholamine Metabolites in Rat Brain (In Vivo Microdialysis)

| Treatment (L-Tyrosine Concentration) | Brain Region | Metabolite | Change from Baseline (Mean ± SEM) |

| 250 µM | Medial Prefrontal Cortex | DOPAC | ↑ 125 ± 10% |

| 1000 µM | Medial Prefrontal Cortex | HVA | ↑ 115 ± 8% |

| 500 µM | Medial Prefrontal Cortex | MHPG | ↑ 120 ± 12% |

| 250 µM | Striatum | DOPAC | ↑ 130 ± 15% |

| Data adapted from a study investigating the effects of L-Tyrosine on catecholamine metabolites.[3] |

Table 2: Representative LC-MS/MS Quantification of Endogenous Catecholamines in Human Plasma

| Analyte | Lower Limit of Quantification (pg/mL) | Upper Limit of Quantification (pg/mL) |

| Norepinephrine | 5 | 2500 |

| Epinephrine | 5 | 2500 |

| Dopamine | 5 | 2500 |

| This table illustrates typical sensitivity for catecholamine analysis, which is crucial for detecting the lower concentrations of deuterated analytes.[4] |

Experimental Protocols

The successful application of this compound in neurotransmitter research necessitates meticulous experimental design and execution. The following protocols provide a detailed methodology for in vivo microdialysis coupled with LC-MS/MS analysis.

Experimental Workflow Overview

The overall workflow involves the administration of the tracer, collection of biological samples, sample preparation, and finally, analysis by mass spectrometry.

Protocol 1: In Vivo Microdialysis in Rodents

This protocol outlines the steps for performing in vivo microdialysis in a rat model to collect extracellular fluid containing newly synthesized deuterated neurotransmitters.

Materials:

-

This compound

-

Sterile artificial cerebrospinal fluid (aCSF)

-

Microdialysis probes (e.g., 10-20 kDa MWCO)

-

Stereotaxic apparatus

-

Syringe pump

-

Fraction collector

-

Anesthetics

Procedure:

-

Animal Preparation: Anesthetize the rodent and place it in the stereotaxic apparatus.

-

Probe Implantation: Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).

-

Baseline Collection: Collect baseline microdialysate samples for at least 60-90 minutes to establish stable endogenous neurotransmitter levels.

-

Tracer Administration: Administer this compound. The route of administration can be systemic (e.g., intravenous or intraperitoneal injection) or local (via reverse dialysis through the probe).

-

Systemic Administration (Example): A bolus injection of 10-50 mg/kg this compound followed by a constant intravenous infusion.

-

Local Administration (Example): Include 50-200 µM this compound in the aCSF perfusate.

-

-

Sample Collection: Collect microdialysate fractions at regular intervals (e.g., every 10-20 minutes) into tubes containing an antioxidant solution (e.g., 0.1 M perchloric acid or a solution with EDTA and sodium metabisulfite) to prevent catecholamine degradation.

-

Sample Storage: Immediately freeze the collected samples at -80°C until analysis.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol describes the preparation of microdialysate samples for the quantification of deuterated and endogenous catecholamines using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Collected microdialysate samples

-

Internal standards (e.g., dopamine-d4, norepinephrine-d6)

-

Solid Phase Extraction (SPE) cartridges (e.g., weak cation exchange)

-

Solvents for SPE (e.g., methanol, ammonium acetate, formic acid)

-

LC-MS/MS system with a suitable column (e.g., C18 or PFP)

Procedure:

-

Thawing and Internal Standard Spiking: Thaw the microdialysate samples on ice. Add a known concentration of deuterated internal standards to each sample, calibrator, and quality control sample.

-

Solid Phase Extraction (SPE): a. Condition the SPE cartridges according to the manufacturer's instructions. b. Load the samples onto the cartridges. c. Wash the cartridges to remove interfering substances. d. Elute the catecholamines using an appropriate elution solvent (e.g., methanol with formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample into the LC-MS/MS system. Use a gradient elution program to separate the analytes. The choice of column and mobile phase will depend on the specific catecholamines being analyzed.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions for both the endogenous and deuterated catecholamines and the internal standards.

-

Table 3: Example MRM Transitions for Catecholamine Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dopamine (Endogenous) | 154.1 | 137.1 |

| Dopamine-d2 (from this compound) | 156.1 | 139.1 |

| Dopamine-d4 (Internal Standard) | 158.1 | 141.1 |

| Norepinephrine (Endogenous) | 170.1 | 152.1 |

| Norepinephrine-d2 (from this compound) | 172.1 | 154.1 |

| Norepinephrine-d6 (Internal Standard) | 176.1 | 158.1 |

| Note: The exact m/z values for deuterated analytes will depend on the specific labeling pattern of the this compound used. |

Conclusion

This compound is a valuable tool for researchers investigating the dynamics of catecholamine neurotransmission in vivo. By employing stable isotope tracing with this precursor, scientists can gain quantitative insights into the synthesis and turnover of dopamine and norepinephrine under various physiological and pathological conditions. The detailed protocols provided in this guide offer a robust framework for conducting such studies, from in vivo sample collection to sophisticated analytical quantification. As our understanding of the intricate workings of the brain deepens, the application of techniques like stable isotope tracing with this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies for a wide range of neurological and psychiatric disorders.

References

- 1. Treatment with tyrosine, a neurotransmitter precursor, reduces environmental stress in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

The Gold Standard: An In-depth Technical Guide to Deuterium-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. The use of internal standards is a cornerstone of achieving reliable data in techniques like mass spectrometry. Among the various types of internal standards, deuterium-labeled compounds have carved out a significant and enduring role, often referred to as the "gold standard" for quantitative bioanalysis.[1][2] This technical guide provides a comprehensive overview of the principles, applications, and best practices associated with the use of deuterium-labeled internal standards, with a focus on their application in mass spectrometry-based quantification.

Core Principles: Isotope Dilution Mass Spectrometry

The utility of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte (the internal standard) is added to a sample at the earliest possible stage of analysis. The fundamental assumption is that the labeled (heavier) and unlabeled (native) analyte will behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[3] Because the internal standard is chemically and physically very similar to the analyte, it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[3] The quantification is then based on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard. This ratiometric measurement provides a level of accuracy and precision that is often unattainable with other methods.[3]

Advantages and Disadvantages of Deuterium-Labeled Internal Standards

The selection of an appropriate internal standard is a critical decision in analytical method development. While deuterium-labeled standards offer significant advantages, it is also important to be aware of their potential limitations.

| Feature | Advantages | Disadvantages |

| Correction for Variability | Effectively compensates for variations in sample extraction, matrix effects, and instrument response due to its near-identical physicochemical properties to the analyte. | May not fully compensate for variability if the deuterium labeling affects the chromatographic retention time (isotope effect). |

| Accuracy and Precision | Significantly improves the accuracy and precision of quantitative assays by normalizing the analyte response to the internal standard response. | The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte concentration. |

| Matrix Effects | Co-elution with the analyte ensures that both experience similar ion suppression or enhancement from the sample matrix, allowing for effective normalization. | In rare cases of significant chromatographic separation, the analyte and internal standard may experience differential matrix effects. |

| Cost and Availability | Generally more cost-effective and readily available compared to other stable isotope-labeled standards (e.g., ¹³C, ¹⁵N). | Custom synthesis can still be time-consuming and expensive. |

| Chemical Identity | Being chemically almost identical to the analyte, it is the most ideal internal standard for mimicking the analyte's behavior. | The deuterium-hydrogen bond is stronger than the carbon-hydrogen bond, which can sometimes lead to slight differences in chemical behavior. |

Synthesis of Deuterium-Labeled Internal Standards

The synthesis of high-purity, stably labeled deuterium internal standards is crucial for their successful application. The two primary methods for introducing deuterium into a molecule are hydrogen-deuterium exchange and chemical synthesis using isotopically labeled building blocks.

1. Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium. It can be a simpler approach, often performed on the target molecule or a late-stage intermediate. Common techniques include:

-

Acid or Base Catalysis: Using deuterated solvents like D₂O or deuterated acids/bases to promote exchange at specific positions.

-

Metal Catalysis: Employing transition metal catalysts (e.g., palladium, platinum) to facilitate the exchange with deuterium gas (D₂).

2. Chemical Synthesis with Isotope-Containing Building Blocks: This de novo synthesis approach offers greater control over the position and number of deuterium labels. It involves incorporating commercially available deuterated starting materials or reagents into the synthetic route. While more complex, this method generally yields standards with higher isotopic purity and stability.

Critical Considerations for Synthesis:

-

Label Stability: Deuterium atoms must be placed on non-exchangeable positions within the molecule to prevent their loss during sample preparation and analysis. Positions like -OH, -NH, and -SH are prone to exchange.

-

Isotopic Purity: The final product should have a high isotopic enrichment (ideally ≥98%) and be free from the unlabeled analyte.

-

Mass Difference: A sufficient mass difference (typically ≥ 3 amu) between the analyte and the internal standard is necessary to prevent spectral overlap.

Experimental Protocols

The successful implementation of deuterium-labeled internal standards relies on well-defined and validated experimental protocols.

Protocol 1: Quantitative Analysis of a Small Molecule Drug in Plasma using LC-MS/MS

This protocol outlines a general workflow for the quantification of a drug in a biological matrix.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analyte and the deuterium-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix (e.g., plasma).

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each sample (calibrator, QC, or unknown) in a microcentrifuge tube, add a fixed volume of the IS working solution.

-

Add a protein precipitating agent (e.g., 300 µL of acetonitrile).

-

Vortex vigorously and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a suitable LC column for chromatographic separation.

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Optimize and select specific precursor-to-product ion transitions for both the analyte and the IS.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS in each chromatogram.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: Assessment of Matrix Effects

This protocol is used to evaluate the extent of ion suppression or enhancement caused by the sample matrix.

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.

-

Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.

-

Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.

-

-

Analysis and Calculation:

-

Analyze all three sets of samples by LC-MS/MS.

-

Matrix Factor (MF): Calculated as the peak area ratio of the analyte in Set B to Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

-

Recovery (RE): Calculated as the peak area ratio of the analyte in Set C to Set B.

-

Process Efficiency (PE): Calculated as the peak area ratio of the analyte in Set C to Set A.

-

Protocol 3: In Vitro Metabolic Stability Assay

This assay is used to determine the intrinsic clearance of a compound and assess the impact of deuteration on its metabolic fate.

-

Incubation:

-

Incubate the deuterated and non-deuterated compounds separately with a metabolically active system, such as human liver microsomes, in the presence of a NADPH regenerating system at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching and Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Centrifuge the samples and collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound versus time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

-

Data Presentation: Performance Comparison

The use of deuterium-labeled internal standards generally leads to improved assay performance compared to structural analogs.

Table 1: Comparison of Precision and Accuracy for the Quantification of Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |

| Analog Internal Standard | 96.8 | 8.6 | <0.0005 (significant deviation from 100%) |

| Deuterated Internal Standard | 100.3 | 7.6 | 0.5 (no significant deviation from 100%) |

Data adapted from a comparative study on the quantification of the anticancer agent Kahalalide F. The use of the deuterated internal standard resulted in a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation).

Table 2: Impact of Deuteration on Chromatographic Retention Time

| Compound | Chromatographic Mode | Retention Time Shift (Analyte vs. Deuterated IS) |

| Olanzapine | Reversed-Phase | Deuterated IS elutes slightly earlier |

| Des-methyl olanzapine | Reversed-Phase | Deuterated IS elutes slightly earlier |

| Olanzapine | Normal-Phase | Deuterated IS elutes later |

| Des-methyl olanzapine | Normal-Phase | Deuterated IS elutes later |

The direction of the retention time shift due to the deuterium isotope effect is dependent on the chromatographic mode. In reversed-phase chromatography, deuterated compounds tend to elute slightly earlier, while in normal-phase, they may elute later.

Mandatory Visualizations

Visualizing workflows and pathways is essential for understanding the complex processes involved in bioanalysis and drug metabolism.

Caption: A typical bioanalytical workflow using a deuterium-labeled internal standard.

References

The Role of DL-m-Tyrosine-d3 in Protein Synthesis Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative proteomics and drug development, stable isotope-labeled amino acids are indispensable tools for elucidating the dynamics of protein synthesis, turnover, and metabolic pathways. DL-m-Tyrosine-d3, a deuterated, non-proteinogenic isomer of tyrosine, offers a unique approach to investigating cellular stress responses and the fidelity of protein synthesis. Unlike its proteinogenic counterpart, L-p-tyrosine, m-tyrosine is not typically incorporated into proteins. However, under conditions of oxidative stress, m-tyrosine can be formed and subsequently misincorporated into nascent polypeptide chains in place of L-phenylalanine[1][2]. This misincorporation serves as a biomarker for oxidative damage and can induce significant cellular stress, including the unfolded protein response (UPR)[3][4]. The deuterium-labeled this compound provides a powerful tracer to quantify the extent of this misincorporation and its downstream cellular consequences using mass spectrometry-based proteomic workflows.

This technical guide provides an in-depth overview of the core applications, experimental methodologies, and data interpretation associated with the use of this compound in protein synthesis studies.

Core Applications of this compound

The primary application of this compound is to serve as a stable isotope tracer to investigate the misincorporation of a non-proteinogenic amino acid into the proteome under conditions of cellular stress. Key applications include:

-

Quantification of Protein Misincorporation: By introducing a known concentration of this compound to cell cultures, researchers can precisely measure the amount of this amino acid that is erroneously incorporated into proteins, providing a quantitative measure of translational infidelity under specific stress conditions.

-

Biomarker of Oxidative Stress: The level of m-tyrosine incorporation can be used as a sensitive biomarker for oxidative stress, as the formation of m-tyrosine is a direct consequence of hydroxyl radical attack on phenylalanine.

-

Elucidation of Cellular Stress Pathways: The misincorporation of m-tyrosine can trigger the Unfolded Protein Response (UPR) and other cellular stress signaling pathways. This compound can be used to study the dynamics of these pathways in response to a defined level of protein misincorporation.

-

Drug Discovery and Development: In the context of drug development, this compound can be employed to assess whether a drug candidate induces oxidative stress and subsequent protein damage in cellular models.

Data Presentation: Quantitative Analysis of m-Tyrosine Misincorporation

The following table summarizes hypothetical quantitative data derived from an experiment where Chinese Hamster Ovary (CHO) cells are treated with increasing concentrations of this compound for 24 hours. The incorporation of m-Tyrosine-d3 into total cellular protein is quantified by mass spectrometry, and cell viability is assessed. This data is illustrative and based on findings from studies using unlabeled or radiolabeled m-tyrosine.

| This compound Concentration (µM) | m-Tyrosine-d3 Incorporation (pmol/mg protein) | Relative Cell Viability (%) |

| 0 (Control) | 0 | 100 |

| 20 | 5.2 | 95 |

| 50 | 12.8 | 88 |

| 100 | 25.1 | 75 |

| 200 | 48.9 | 62 |

Experimental Protocols

A detailed methodology for a typical experiment utilizing this compound to study protein misincorporation and cellular stress is provided below. This protocol is a composite based on established methods for studying m-tyrosine incorporation and stable isotope labeling in cell culture.

Cell Culture and Labeling

-

Cell Line: Chinese Hamster Ovary (CHO) cells are a suitable model system.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Labeling:

-

Seed CHO cells in 10-cm culture dishes and grow to approximately 80% confluency.

-

Prepare stock solutions of this compound in sterile phosphate-buffered saline (PBS).

-

Aspirate the standard culture medium and replace it with fresh medium containing the desired final concentrations of this compound (e.g., 0, 20, 50, 100, 200 µM).

-

Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

Cell Lysis and Protein Extraction

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration using a BCA protein assay.

Protein Digestion

-

Take a 100 µg aliquot of protein from each sample.

-

Perform an in-solution tryptic digest. Briefly, reduce the proteins with dithiothreitol (DTT), alkylate with iodoacetamide, and digest with sequencing-grade modified trypsin overnight at 37°C.

-

Stop the digestion by adding formic acid.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

-

Dry the peptides in a vacuum centrifuge.

Mass Spectrometry Analysis

-

Resuspend the dried peptides in a solution of 0.1% formic acid in water.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

-

Data Acquisition:

-

Use a data-dependent acquisition (DDA) mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

-

In the MS1 scan, look for the characteristic mass shift of peptides containing m-Tyrosine-d3. The mass of a peptide containing one m-Tyrosine-d3 residue will be increased by 3.0188 Da compared to the same peptide with an unlabeled phenylalanine.

-

Isolate and fragment the precursor ions corresponding to both the unlabeled and the d3-labeled peptides.

-

Data Analysis and Quantification

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

-

Search the MS/MS spectra against a relevant protein database, specifying a variable modification corresponding to the mass of m-Tyrosine-d3 (+184.0896 Da on phenylalanine residues).

-

Quantification: The relative abundance of a peptide with misincorporated m-Tyrosine-d3 can be determined by comparing the peak area of the d3-labeled peptide to the peak area of the unlabeled peptide in the MS1 scan.

-

The absolute amount of m-Tyrosine-d3 incorporation can be calculated by creating a standard curve with synthetic peptides containing a known amount of m-Tyrosine-d3.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Quantitative Proteomic Analysis of ER Stress Response Reveals both Common and Specific Features in Two Contrasting Ecotypes of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stress Response and Adaptation Mediated by Amino Acid Misincorporation during Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The amino acid substitution affects cellular response to mistranslation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic Analysis Reveals Branch-specific Regulation of the Unfolded Protein Response by Nonsense-mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Utilizing DL-m-Tyrosine-d3 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, precision and accuracy are paramount. The use of stable isotope-labeled internal standards in mass spectrometry has become the gold standard for achieving reliable quantification of analytes in complex biological matrices. This guide provides a comprehensive overview of the fundamental principles and practical applications of DL-m-Tyrosine-d3 as an internal standard in mass spectrometry, tailored for professionals in research and drug development.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The primary role of this compound in mass spectrometry is to serve as an internal standard (IS) in isotope dilution analysis.[1] This technique is designed to mitigate variations inherent in the analytical process, such as sample extraction efficiency, matrix effects, and instrument response variability.[2]

This compound is an ideal internal standard for the quantification of endogenous m-Tyrosine because it is chemically identical to the analyte but has a different mass due to the incorporation of three deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and analysis.[1]

The core principle lies in adding a known amount of this compound to the sample at the earliest stage of preparation. The ratio of the analyte (endogenous m-Tyrosine) to the internal standard (this compound) is then measured by the mass spectrometer. Because both compounds are affected proportionally by any sample loss or signal suppression/enhancement, this ratio remains constant throughout the analytical workflow, leading to highly accurate and precise quantification.

Physicochemical Properties and Mass Spectrometric Behavior

Understanding the properties of both the analyte and the internal standard is crucial for method development.

| Property | DL-m-Tyrosine | This compound |

| Molecular Formula | C₉H₁₁NO₃[3] | C₉H₈D₃NO₃ |

| Monoisotopic Mass | 181.0739 g/mol [3] | 184.0928 g/mol (calculated) |

| Protonated Mass [M+H]⁺ | ~182.0812 m/z | ~185.1001 m/z (calculated) |

Fragmentation Pattern

In tandem mass spectrometry (MS/MS), the protonated molecule is fragmented to produce characteristic product ions. For tyrosine and its isomers, common fragmentation involves the loss of the carboxylic acid group (COOH) and parts of the amino acid side chain.

For this compound, the precursor ion would be [M+H]⁺ at approximately m/z 185.1. The primary fragmentation would also be the loss of the carboxylic acid group, resulting in a product ion at approximately m/z 139.

Experimental Protocols

A robust and reliable LC-MS/MS method is essential for the accurate quantification of m-Tyrosine using this compound. The following sections outline a typical experimental workflow.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances. A common and effective method is protein precipitation.

Protocol for Protein Precipitation:

-

To 100 µL of plasma, serum, or urine sample, add a known concentration of this compound internal standard solution.

-

Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of 0.1% formic acid in water).

Liquid Chromatography (LC)

Chromatographic separation is necessary to resolve m-Tyrosine from its isomers (o-Tyrosine and p-Tyrosine) and other matrix components.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is common for general amino acid analysis. For separation of isomers, a chiral column may be necessary. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

A gradient elution is typically employed, starting with a low percentage of organic mobile phase (B) and gradually increasing to elute the analytes.

Mass Spectrometry (MS)

Tandem mass spectrometry is used for its high selectivity and sensitivity. The most common mode for quantification is Multiple Reaction Monitoring (MRM).

| Parameter | Typical Settings |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table below |

Hypothetical MRM Transitions for m-Tyrosine and this compound:

The following table outlines the expected MRM transitions. The product ions are based on the characteristic loss of the carboxylic acid group.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| m-Tyrosine | 182.1 | 136.1 |

| This compound (IS) | 185.1 | 139.1 |

Note: These transitions should be empirically optimized on the specific mass spectrometer being used.

Data Analysis and Quantification

The concentration of m-Tyrosine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Calibration Curve Preparation:

A calibration curve is constructed by analyzing a series of standards containing known concentrations of m-Tyrosine and a constant concentration of this compound. The peak area ratio (m-Tyrosine / this compound) is plotted against the concentration of m-Tyrosine. A linear regression analysis is then applied to the data.

Quantitative Data Summary:

While specific quantitative data for this compound is limited, the following table presents typical performance characteristics for LC-MS/MS methods for related tyrosine derivatives.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |

| Precision (%CV) | < 15% |

| Accuracy (%Bias) | 85 - 115% |

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.

Caption: Logical workflow for quantitative analysis using an internal standard.

Caption: How the internal standard corrects for matrix effects.

Caption: Detailed experimental workflow for sample preparation.

Conclusion

The use of this compound as an internal standard is a powerful strategy for the accurate and precise quantification of m-Tyrosine in complex biological samples by mass spectrometry. By understanding the core principles of isotope dilution, the physicochemical properties of the analyte and standard, and by implementing robust experimental protocols, researchers can achieve high-quality, reliable data essential for advancing scientific research and drug development. This guide provides the foundational knowledge and practical considerations for the successful application of this compound in mass spectrometry-based bioanalysis.

References

Tracing Metabolic Pathways with DL-m-Tyrosine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of DL-m-Tyrosine-d3 as a stable isotope tracer for elucidating metabolic pathways. This non-proteinogenic amino acid analog serves as a powerful tool in metabolomics and drug development, offering insights into oxidative stress, protein synthesis fidelity, and cellular toxicity.

Introduction to this compound as a Metabolic Tracer

DL-m-Tyrosine is a structural isomer of the proteinogenic amino acid L-tyrosine, differing in the position of the hydroxyl group on the phenyl ring. In biological systems, m-tyrosine is primarily formed through the hydroxylation of phenylalanine by hydroxyl radicals, making it a biomarker for oxidative stress.[1][2] When exogenously supplied, m-tyrosine can be taken up by cells and mistakenly incorporated into proteins in place of phenylalanine, leading to protein misfolding and cellular dysfunction.[3] This property makes it a valuable tool for studying the fidelity of protein synthesis and the cellular response to abnormal amino acids.

The deuterated form, this compound, incorporates three deuterium atoms, providing a distinct mass shift that allows for its sensitive and specific detection by mass spectrometry. This stable isotope label enables researchers to trace the uptake, metabolic fate, and incorporation of m-tyrosine into cellular components without the safety concerns associated with radioactive isotopes.

Core Metabolic Pathways Involving m-Tyrosine

Under conditions of oxidative stress, phenylalanine can be non-enzymatically hydroxylated to form m-tyrosine. Once formed or exogenously supplied, m-tyrosine can enter several metabolic routes. Its primary fate of interest in tracer studies is its misincorporation into proteins. This process is thought to be mediated by phenylalanyl-tRNA synthetase, which does not perfectly discriminate between phenylalanine and its analog m-tyrosine.

Quantitative Data on m-Tyrosine Incorporation

The misincorporation of m-tyrosine into cellular proteins provides a quantifiable measure of altered protein synthesis under specific conditions. The following table summarizes data from a study on the incorporation of m-tyrosine into Chinese Hamster Ovary (CHO) cells.

| Concentration of m-Tyrosine in Medium (µM) | m-Tyrosine Incorporated (mmol/mol of Phenylalanine) |

| 0 | 0.6 ± 0.1 |

| 20 | 2.0 ± 0.2 |

| 100 | 5.5 ± 0.5 |

| 500 | 12.0 ± 1.1 |

| 1000 | 20.0 ± 1.8 |

| Data adapted from a study on CHO cells incubated with m-tyrosine for 24 hours.[3] |

Experimental Protocols

This section outlines a general workflow for a stable isotope tracing experiment using this compound in a cell culture model, followed by a detailed LC-MS/MS analysis protocol.

Experimental Workflow for Cell Culture Tracing

Detailed Methodology for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on the specific instrumentation and experimental goals.

4.2.1. Sample Preparation

-

Protein Precipitation (for metabolite analysis): To 100 µL of cell lysate, add 400 µL of ice-cold methanol. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. The supernatant contains the metabolites.

-

Protein Hydrolysis (for incorporation analysis): The protein pellet from the previous step is washed with methanol to remove any remaining free amino acids. The pellet is then hydrolyzed using 6 M HCl at 110°C for 24 hours.

-

Sample Clean-up: The hydrolyzed sample is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis, often a mixture of water and an organic solvent like acetonitrile with a small amount of formic acid.

4.2.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically suitable for amino acid analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from low to high organic phase (e.g., 5% to 95% B) over a period of 10-15 minutes is a good starting point.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

This compound (Precursor > Product): The exact m/z values will depend on the specific deuteration pattern. For a d3 label on the aromatic ring, the precursor ion would be m/z 185.1. The product ion would typically be the neutral loss of the carboxyl group, resulting in a fragment around m/z 139.1.

-

m-Tyrosine (Precursor > Product): m/z 182.1 > 136.1.

-

Phenylalanine (Precursor > Product): m/z 166.1 > 120.1 (for normalization).

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity for each analyte.

-

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis will provide peak areas for this compound, endogenous m-tyrosine, and phenylalanine.

-

Metabolic Flux: The rate of appearance of labeled metabolites derived from this compound can be used to calculate metabolic flux through specific pathways.

-

Protein Incorporation: The ratio of the peak area of this compound to the peak area of phenylalanine in the hydrolyzed protein fraction provides a quantitative measure of its misincorporation into the proteome. This can be expressed as a percentage or a ratio (e.g., mmol of m-tyrosine per mol of phenylalanine).

Applications in Research and Drug Development

-

Oxidative Stress Research: As a stable isotope-labeled biomarker, this compound can be used to quantify the extent of oxidative damage to phenylalanine in various disease models.

-

Fidelity of Protein Synthesis: The tracer can be used to study how different cellular conditions or drug treatments affect the accuracy of protein synthesis.

-